molecular formula C7H12Cl2N4O2 B13896000 2-Amino-3-(2-aminopyrimidin-5-yl)propanoic acid;dihydrochloride

2-Amino-3-(2-aminopyrimidin-5-yl)propanoic acid;dihydrochloride

Cat. No.: B13896000
M. Wt: 255.10 g/mol
InChI Key: WKSAHHYKTHTBDP-UHFFFAOYSA-N
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Description

2-Amino-3-(2-aminopyrimidin-5-yl)propanoic acid;dihydrochloride is a chemical compound with the molecular formula C7H9N3O2.2ClH. It is a derivative of propanoic acid and contains both amino and pyrimidinyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-aminopyrimidin-5-yl)propanoic acid;dihydrochloride typically involves the reaction of 2-aminopyrimidine with a suitable propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-aminopyrimidin-5-yl)propanoic acid;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in various substituted derivatives .

Scientific Research Applications

2-Amino-3-(2-aminopyrimidin-5-yl)propanoic acid;dihydrochloride is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: In the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-aminopyrimidin-5-yl)propanoic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(2-aminopyrimidin-5-yl)propanoic acid;dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research applications .

Properties

Molecular Formula

C7H12Cl2N4O2

Molecular Weight

255.10 g/mol

IUPAC Name

2-amino-3-(2-aminopyrimidin-5-yl)propanoic acid;dihydrochloride

InChI

InChI=1S/C7H10N4O2.2ClH/c8-5(6(12)13)1-4-2-10-7(9)11-3-4;;/h2-3,5H,1,8H2,(H,12,13)(H2,9,10,11);2*1H

InChI Key

WKSAHHYKTHTBDP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)N)CC(C(=O)O)N.Cl.Cl

Origin of Product

United States

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